Pyrazol-1-yl-methanol
Overview
Description
Synthesis Analysis Pyrazol-1-yl-methanol and its derivatives have been synthesized through various approaches, including the reaction between specific ruthenium complexes and copper in methanol, which forms supramolecular complexes with unique triple-strand helical structures (Lam et al., 1997). Other methods involve the synthesis of specific pyrazol-1-yl-methanone derivatives using X-ray diffraction, NMR, MS, and IR spectra for structure characterization (Cao et al., 2010). These methods highlight the chemical diversity and adaptability of pyrazol-1-yl-methanol derivatives in synthesis.
Molecular Structure Analysis The molecular structure of pyrazol-1-yl-methanol derivatives has been extensively studied, with X-ray crystallography providing detailed insights into their complex structures. For example, the structural analysis of certain derivatives reveals non-planar configurations and various bond lengths and angles, shedding light on the stability and reactivity of these molecules (Dhonnar et al., 2021).
Chemical Reactions and Properties Pyrazol-1-yl-methanol derivatives participate in a range of chemical reactions, including cycloadditions and multi-component synthesis, demonstrating their versatility in organic synthesis. For instance, the use of yttrium oxide as a catalyst has been shown to efficiently drive the synthesis of pyrano[2,3-d]pyrimidine derivatives in aqueous methanol, illustrating the reactivity of pyrazol-based compounds under varying conditions (Bhagat et al., 2015).
Physical Properties Analysis The physical properties of pyrazol-1-yl-methanol derivatives, such as stability and fluorescence, are influenced by their molecular structure. Research into the photochemical properties of certain pyrazoline derivatives, including those with pyrazol-1-yl substituents, has revealed that they possess unique optical characteristics, including intense absorption and fluorescence in polar solvents like methanol (Lin et al., 1977).
Scientific Research Applications
Antibacterial and Antioxidant Activities : Derivatives of pyrazole, like (5-Hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone, have shown moderate antibacterial activity against Gram-positive and Gram-negative bacteria and moderate antioxidant activities (Golea Lynda, 2021).
Synthesis of Methanol from Carbon Dioxide : A study demonstrated the highly efficient and eco-friendly synthesis of methanol from carbon dioxide using a C-scorpionate iron(II) catalyst, which involves pyrazol-1-yl as a component (A. Ribeiro, L. Martins, A. Pombeiro, 2017).
Pharmaceutical and Agrochemical Industry Applications : Pyrazole derivatives, such as 1‐phenyl‐3‐(propan‐2‐yl)‐1H‐pyrazol‐5‐ol, are of great interest for their wide applications in pharmaceutical and agrochemical industries. These compounds exhibit properties like fluorescence and stability to light, making them valuable in various applications (P. M. Vyas et al., 2012).
Supramolecular Chemistry : Pyrazole derivatives are used in creating complex supramolecular structures, such as a triple-stranded helical complex formed between Tris(3-(pyridin-2-yl)pyrazole)ruthenium(II) and Copper(I), illustrating their role in advancing the field of supramolecular chemistry (M. Lam et al., 1997).
Synthesis of Heterocyclic Systems : The synthesis of new pyrazolyl α-amino esters derivatives, involving pyrazole alcohols like (3,5-dimethyl-1H-pyrazol-1-yl)methanol, shows their role in producing active biomolecules, highlighting their importance in medicinal chemistry (E. Mabrouk et al., 2020).
Extraction of Metal Ions : Bidentate pyrazole ligands derived from pyrazol-1-yl-methanol have been used for extracting metal ions like iron and cadmium from aqueous solutions, demonstrating their utility in separation science (M. Lamsayah et al., 2015).
Catalytic Oxidation Reactions : Pyrazole-based ligands, synthesized from pyrazol-1-yl-methanol, have shown catalytic activity in the oxidation of catechol to o-quinone, indicating their potential in catalytic processes and enzyme mimicry (N. Bouroumane et al., 2021).
Antifungal Agents : Tetradentate pyrazoly compounds containing pyrazole moieties, synthesized from pyrazol-1-yl-methanol, have shown specific antifungal properties, indicating their potential in developing new antifungal agents (F. Abrigach et al., 2016).
Future Directions
Pyrazole-based ligands, including Pyrazol-1-yl-methanol, have been used in various applications such as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, antibiotic agents, and agents for the formation of metal organic frameworks . They can be used as a model for further developments in catalytic processes relating to catecholase activity .
properties
IUPAC Name |
pyrazol-1-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c7-4-6-3-1-2-5-6/h1-3,7H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUMAPPWWKNLNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287360 | |
Record name | Pyrazol-1-yl-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazol-1-yl-methanol | |
CAS RN |
1120-82-7 | |
Record name | N-(Hydroxymethyl)pyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1120-82-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50562 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrazol-1-yl-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazol-1-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(HYDROXYMETHYL)PYRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9353M23XP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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